molecular formula C14H13Cl2NO B2511390 8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride CAS No. 1797221-86-3

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B2511390
CAS No.: 1797221-86-3
M. Wt: 282.16
InChI Key: BTDGNNAJURRVGU-UHFFFAOYSA-N
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Description

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to an oxazine ring, with a chlorine atom attached at the 8-position and a phenyl group at the 2-position .

Scientific Research Applications

Pharmacological Evaluation

  • Anticonvulsant Activity : 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, a derivative, displayed anticonvulsant activity against chemically and electrically induced seizures in mice, with low acute toxicity. This suggests potential use in seizure-related conditions (De Marchi, Tamagnone, & Torielli, 1971).

Material Science Applications

  • Thermosetting Resin : Benzoxazine, as a promising next-generation thermosetting resin, shows features like catalyst-free curing, high thermal stability, and low volume shrinkage upon curing. This makes it suitable for advanced material applications (Muraoka et al., 2022).

Neuroprotective Activity

  • Neuroprotection in Brain Damage Models : Antioxidant 8-alkylamino-1,4-benzoxazines showed promising results in preventing ATP level decrease caused by hypoxia in astrocytes. They were effective neuroprotective agents in models of brain damage mimicking cerebral palsy (Largeron et al., 2001).

Antifungal and Antibacterial Activity

  • Antifungal Properties : Synthesized hydroxy-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones exhibited antifungal activity against several test strains, highlighting their potential in antifungal applications (Skála et al., 2009).
  • Antibacterial Properties : Certain 1,4-Benzoxazine analogues demonstrated good antibacterial activity against strains like E. coli, Staphylococcus aureus, and others, indicating their potential in antibacterial treatments (Kadian, Maste, & Bhat, 2012).

Antimycobacterial Agents

  • Activity Against Mycobacterium : Some benzoxazine derivatives showed significant in vitro activity against Mycobacterium tuberculosis and other strains, suggesting their use as antimycobacterial agents (Waisser et al., 2000).

Future Directions

The future research directions for this compound could involve studying its potential biological activities and exploring its use in the synthesis of high-performance polymers .

Properties

IUPAC Name

8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO.ClH/c15-11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10;/h1-8,13,16H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDGNNAJURRVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=CC=C2Cl)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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